molecular formula C13H17O2P B14552386 Butyl phenyl(propadienyl)phosphinate CAS No. 61879-37-6

Butyl phenyl(propadienyl)phosphinate

Cat. No.: B14552386
CAS No.: 61879-37-6
M. Wt: 236.25 g/mol
InChI Key: HBBFFSCGYRDNJT-UHFFFAOYSA-N
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Description

Butyl phenyl(propadienyl)phosphinate is an organophosphorus compound with the molecular formula C₁₃H₁₇O₂P. This compound features a phosphinate functional group, which is characterized by a phosphorus atom bonded to an oxygen atom and two carbon atoms. The presence of both butyl and phenyl groups attached to the phosphorus atom makes this compound unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl phenyl(propadienyl)phosphinate can be achieved through various methods. One common approach involves the reaction of phenylphosphinic acid with butyl bromide under basic conditions. The reaction typically proceeds as follows:

    Phenylphosphinic acid: is reacted with in the presence of a base such as .

  • The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of butyl phenylphosphinate.
  • The product is then purified through recrystallization or distillation.

Another method involves the use of dialkyl phosphonates and alkyl halides under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Common industrial methods include:

    Batch reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

    Continuous flow reactors: These are used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

Butyl phenyl(propadienyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as sodium hydride or Grignard reagents for substitution reactions.

Major Products Formed

    Phosphine oxides: Formed through oxidation reactions.

    Phosphines: Formed through reduction reactions.

    Substituted phosphinates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Butyl phenyl(propadienyl)phosphinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of butyl phenyl(propadienyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by mimicking the structure of natural substrates, thereby blocking the active sites of enzymes. This inhibition can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Butyl phenyl(propadienyl)phosphinate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of butyl and phenyl groups attached to the phosphorus atom, which imparts distinct chemical and physical properties.

Properties

CAS No.

61879-37-6

Molecular Formula

C13H17O2P

Molecular Weight

236.25 g/mol

InChI

InChI=1S/C13H17O2P/c1-3-5-11-15-16(14,12-4-2)13-9-7-6-8-10-13/h6-10,12H,2-3,5,11H2,1H3

InChI Key

HBBFFSCGYRDNJT-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C=C=C)C1=CC=CC=C1

Origin of Product

United States

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